molecular formula C37H44N8O4 B560142 Fenebrutinib CAS No. 1434048-34-6

Fenebrutinib

Numéro de catalogue B560142
Numéro CAS: 1434048-34-6
Poids moléculaire: 664.8
Clé InChI: WNEODWDFDXWOLU-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenebrutinib is an investigational, potent, and highly selective oral Bruton’s tyrosine kinase (BTK) inhibitor . It is currently in Phase III clinical trials for the management of B-cell tumors and autoimmune disorders . It has been studied in 2,500 people in Phase I, II, and III clinical programs across multiple diseases, including MS and other autoimmune disorders .


Synthesis Analysis

Fenebrutinib metabolites and adducts were characterized in-vitro in rat liver microsomes (RLM) using MS3 method in Ion Trap LC-MS/MS . The proposed metabolic reactions involved in the formation of these metabolites are hydroxylation, oxidation of primary alcohol to aldehyde, n-oxidation, and n-dealkylation .


Molecular Structure Analysis

Fenebrutinib has a molecular formula of C37H44N8O4 . It is a small molecule and is orally available .


Chemical Reactions Analysis

Catalytic static mixer (CSM) technology was used for an aromatic nitro group reduction in the synthesis of fenebrutinib . Factors affecting catalyst inhibition could be rapidly understood and mitigated by the use of real-time analytics (FT-IR, UHPLC) .


Physical And Chemical Properties Analysis

Fenebrutinib has an average mass of 664.811 and a monoisotopic mass of 664.348551929 . It is orally administered and has been described using a 3-compartment model with linear elimination and a flexible absorption transit compartment model .

Applications De Recherche Scientifique

Management of B-cell Tumors and Autoimmune Disorders

  • Scientific Field : Oncology and Immunology .
  • Application Summary : Fenebrutinib is an orally available Bruton tyrosine kinase inhibitor. It is currently in multiple phase III clinical trials for the management of B-cell tumors and autoimmune disorders .
  • Methods of Application : The drug is administered orally. It inhibits B cell signaling pathways, which are crucial for the management of B cell tumors and autoimmune disorders .

Investigation of Fenebrutinib Metabolism and Bioactivation

  • Scientific Field : Pharmaceutical Chemistry .
  • Application Summary : Fenebrutinib metabolites and adducts were characterized in-vitro in rat liver microsomes (RLM) using MS3 method in Ion Trap LC-MS/MS .
  • Methods of Application : The formation of reactive and unstable intermediates was explored using potassium cyanide (KCN), glutathione (GSH) and methoxylamine as trapping nucleophiles to capture the transient and unstable iminium, 6-iminopyridin-3 (6H)-one and aldehyde intermediates .
  • Results or Outcomes : Ten phase I metabolites, four cyanide adducts, five GSH adducts and six methoxylamine adducts of fenebrutinib were identified. The proposed metabolic reactions involved in formation of these metabolites are hydroxylation, oxidation of primary alcohol to aldehyde, n-oxidation, and n-dealkylation .

Treatment of Chronic Spontaneous Urticaria

  • Scientific Field : Dermatology .
  • Application Summary : Fenebrutinib was used in a randomized phase 2 trial for the treatment of H1 antihistamine-refractory chronic spontaneous urticaria .
  • Methods of Application : The drug was administered orally in doses of 50 mg daily, 150 mg daily and 200 mg twice daily for 8 weeks .
  • Results or Outcomes : The primary end point was met, with dose-dependent improvements in Urticaria Activity Score over 7 days (UAS7) at week 8 occurring at 200 mg twice daily and 150 mg daily, but not at 50 mg daily of fenebrutinib versus placebo .

Propriétés

IUPAC Name

10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEODWDFDXWOLU-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenebrutinib

CAS RN

1434048-34-6
Record name Fenebrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1434048346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenebrutinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14785
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FENEBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9L2885WUL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
689
Citations
M Metz, G Sussman, R Gagnon, P Staubach, T Tanus… - Nature Medicine, 2021 - nature.com
… Patients in cohort 2 were randomly allocated to placebo or fenebrutinib (50 mg or 150 mg … explored fenebrutinib efficacy in patients with type IIb autoimmunity and fenebrutinib effects …
Number of citations: 52 www.nature.com
M Weber, C Harp, M Bremer, A Goodyear, J Crawford… - 2021 - AAN Enterprises
… Objective: To examine the potency of fenebrutinib, … Fenebrutinib, tolebrutinib and evobrutinib are BTKis currently … with serial dilution concentrations of fenebrutinib, tolebrutinib and …
Number of citations: 8 n.neurology.org
D Isenberg, R Furie, NS Jones, P Guibord… - Arthritis & …, 2021 - Wiley Online Library
Objective Fenebrutinib (GDC‐0853) is a noncovalent, oral, and highly selective inhibitor of Bruton’s tyrosine kinase (BTK). The efficacy, safety, and pharmacodynamics of fenebrutinib in …
S Cohen, K Tuckwell, TR Katsumoto… - Arthritis & …, 2020 - Wiley Online Library
… , fenebrutinib 150 mg once daily, or fenebrutinib 50 mg once daily received placebo tablets (mimicking fenebrutinib) so that all patients took 8 tablets per day (to match the fenebrutinib …
Number of citations: 80 onlinelibrary.wiley.com
A Carvallo, S Sánchez‐Fernández… - 2023 - Wiley Online Library
Chronic spontaneous urticaria (CSU) is defined by the presence of wheals with or without angioedema for more than six weeks, where no precipitating cause is identified. 1 Its …
Number of citations: 1 onlinelibrary.wiley.com
J Oh, S Cohen, D Isenberg, M Maurer, J Galanter… - 2021 - AAN Enterprises
… Fenebrutinib at the highest dose tested was generally well tolerated … Fenebrutinib’s enhanced selectivity may result in few off-target AEs associated with less specific BTKis. Fenebrutinib…
Number of citations: 9 n.neurology.org
Y Chen, F Ma, NS Jones, K Yoshida… - CPT …, 2020 - Wiley Online Library
… transporter DDI is primarily due to fenebrutinib inhibition of intestinal BCRP, rather than … fenebrutinib was used to rationalize the unexpected observation of itraconazole‐fenebrutinib …
Number of citations: 16 ascpt.onlinelibrary.wiley.com
D Isenberg, R Furie, NS Jones, P Guibord, J Galanter… - 2020 - ard.bmj.com
Background: Fenebrutinib (GDC-0853, FEN) is an oral, non-covalent, and selective inhibitor of Bruton’s tyrosine kinase (BTK) in clinical development for autoimmune diseases. …
Number of citations: 9 ard.bmj.com
JJ Crawford, H Zhang - Complete Accounts of Integrated Drug …, 2019 - ACS Publications
… the discovery and synthesis of fenebrutinib (GDC0853),a … efforts that led to the discovery of fenebrutinib, as well the first synthetic … the discovery and process development of fenebrutinib …
Number of citations: 6 pubs.acs.org
J Oh, S Cohen, D Isenberg, M Maurer… - AAN virtual …, 2021 - cuba.dialogoroche.com
Background: Overall, fenebrutinib has been well tolerated, with mostly non-serious AEs, mild-to-moderate in naturea aRoche data on file; bMay affect the efficacy of fenebrutinib, or lead …
Number of citations: 2 www.cuba.dialogoroche.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.